2-Amino-6-ethylnicotinonitrile
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Overview
Description
2-Amino-6-ethylnicotinonitrile is a pyridine-based compound that has garnered attention due to its diverse pharmacological and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2-amino nicotinonitrile derivatives involves a multi-component reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate using tetrabutyl ammonium bromide as a catalyst in an aqueous medium . This method is advantageous due to its mild reaction conditions, high yield, and environmentally friendly nature.
Industrial Production Methods
Industrial production methods for 2-amino-6-ethylnicotinonitrile typically involve similar multi-component reactions, with a focus on optimizing reaction conditions to maximize yield and minimize costs. The use of inexpensive catalysts and eco-friendly solvents is emphasized to ensure scalability and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-ethylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkyl groups
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism by which 2-amino-6-ethylnicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Detailed studies on its mechanism of action are ongoing, with a focus on elucidating the exact molecular interactions and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-amino-6-ethylnicotinonitrile include:
- 2-Amino-4,6-diphenylnicotinonitrile
- 2-Amino-3-cyanopyridine
- 2-Amino-5-ethylnicotinonitrile .
Uniqueness
What sets this compound apart from these similar compounds is its unique ethyl substitution at the 6-position, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
2-amino-6-ethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-2-7-4-3-6(5-9)8(10)11-7/h3-4H,2H2,1H3,(H2,10,11) |
InChI Key |
WCIDEVCXDIHZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C=C1)C#N)N |
Origin of Product |
United States |
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